molecular formula C10H10ClNO3 B6646137 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide

Cat. No. B6646137
M. Wt: 227.64 g/mol
InChI Key: MRLJAJKMPJLEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA has been shown to have a variety of biochemical and physiological effects on the brain, including the release of serotonin, dopamine, and norepinephrine.

Scientific Research Applications

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide has been studied for its potential therapeutic effects in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), depression, and anxiety. 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide is believed to work by increasing the release of serotonin, a neurotransmitter that is associated with mood regulation and social behavior. 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide-assisted psychotherapy has shown promise in clinical trials for the treatment of PTSD.

Mechanism of Action

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is associated with mood regulation and social behavior, while dopamine and norepinephrine are associated with reward and arousal. The release of these neurotransmitters is believed to contribute to the psychoactive effects of 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide.
Biochemical and Physiological Effects:
2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide has a variety of biochemical and physiological effects on the brain and body. In addition to increasing the release of serotonin, dopamine, and norepinephrine, 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses and can lead to dehydration, hyperthermia, and other health complications.

Advantages and Limitations for Lab Experiments

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its potential therapeutic effects in the treatment of mental health conditions. However, there are also limitations to using 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide in lab experiments, including the potential for health complications and the need for specialized knowledge and equipment to synthesize and administer the drug.

Future Directions

There are several future directions for research on 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide, including further exploration of its potential therapeutic effects in the treatment of mental health conditions, the development of safer and more effective synthesis methods, and the investigation of 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide's effects on the brain and body at the molecular level. Additionally, research is needed to better understand the risks and benefits of using 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide in clinical settings and to develop guidelines for its safe and responsible use.

Synthesis Methods

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide can be synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including the conversion of safrole to isosafrole, the reduction of isosafrole to MDP2P, and the final conversion of MDP2P to 2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide. The synthesis process is complex and requires specialized knowledge and equipment.

properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-2-8-9(15-5-14-8)3-7(6)12-10(13)4-11/h2-3H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLJAJKMPJLEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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